Methyl N-hydroxy-2-methylphenylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N-hydroxy-N-(2-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7-5-3-4-6-8(7)10(12)9(11)13-2/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZFRGBAVMTVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151830-35-2 | |
| Record name | methyl N-hydroxy-N-(2-methylphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-hydroxy-2-methylphenylcarbamate can be synthesized through the reaction of 1-Methyl-2-nitrobenzene with appropriate reagents under controlled conditions . The reaction typically involves the reduction of the nitro group to an amine, followed by carbamoylation to introduce the carbamate group . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield . The process includes stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl N-hydroxy-2-methylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to dissolve reactants .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines . Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Fungicide Development
Methyl N-hydroxy-2-methylphenylcarbamate serves as a crucial intermediate in the synthesis of fungicides. Its ability to inhibit key enzymes involved in fungal cell wall synthesis contributes to its effectiveness in agricultural applications. The mechanism involves disrupting the integrity of fungal cells, leading to cell lysis and death .
Structure-Activity Relationship Studies
Research has demonstrated that modifications in the structure of this compound can significantly affect its biological activity. Studies focusing on the structure-activity relationship have identified how changes in substituents impact its efficacy as an antiandrogen in prostate cancer cell lines, showcasing its potential beyond fungicidal applications .
Case Study 1: Synthesis Efficiency
A study highlighted a novel preparation method for this compound that achieved a yield of 79% through a streamlined one-pot reaction process. This method not only increased efficiency but also adhered to green chemistry principles by reducing waste and energy consumption during synthesis .
In another investigation, the compound was tested for its cytotoxic effects on human prostate cancer cells. The results indicated that while it inhibited androgen receptor activity, it did not exhibit significant cytotoxicity, suggesting its potential as a therapeutic agent with minimal side effects .
Mechanism of Action
The mechanism of action of Methyl N-hydroxy-2-methylphenylcarbamate involves its interaction with specific molecular targets and pathways. In the case of its use as a fungicide, the compound inhibits key enzymes involved in fungal cell wall synthesis, leading to cell lysis and death . The exact molecular targets and pathways can vary depending on the specific application and organism being targeted .
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl N-methoxyl-N-2-methylphenylcarbamate
- Structure : Differs by substitution of the hydroxyl group (-OH) with a methoxyl group (-OCH₃).
- Synthesis : Derived from o-nitrotoluene via reduction, acetylation, and methylation. Solvent choice (e.g., CH₂Cl₂) and temperature significantly influence reaction efficiency .
- Applications : Primarily a synthetic intermediate; less explored in agrochemicals compared to its hydroxyl counterpart.
- Key Data : Confirmed via MS and ¹H NMR, with structural rigidity influenced by methoxyl substitution .
Methyl (3-hydroxyphenyl)-carbamate (CAS: 13683-89-1)
- Structure : Hydroxyl group at the meta position (3-hydroxyphenyl) instead of the ortho (2-methylphenyl) position.
- Applications: Limited agricultural use; studied for biological activity in pharmaceuticals.
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f)
- Structure: Contains a nitrophenyl and aminothiazolyl substituent complexed with a pyrimidinedione backbone.
- Properties: Melting point 206–208°C; characterized by ¹H/¹³C NMR and HRMS.
Pyraclostrobin Intermediate (Methyl N-hydroxy-N-(2-methylphenyl)carbamate)
- Structure : Shares the 2-methylphenyl group but includes additional hydrogen-bonded networks.
- Crystallography : Three independent molecules form intermolecular O–H⋯O bonds (R₃³(15) ring motif), influencing stability and solubility .
- Applications : Intermediate for Strobilurin fungicides (e.g., Pyraclostrobin), highlighting its role in agrochemical synthesis .
Physicochemical Properties Comparison
Market and Regulatory Landscape
- This compound : Faces regulatory challenges in the EU due to environmental conces, but growth persists in Asia-Pacific regions .
- Carbamate Class : All derivatives face scrutiny under EPA and ECHA guidelines, with stricter thresholds for acetylcholinesterase inhibitors .
- Compound 4f : Higher R&D costs due to complex synthesis but offers niche applications in drug discovery .
Biological Activity
Methyl N-hydroxy-2-methylphenylcarbamate is a compound of interest due to its potential biological activities, particularly as an inhibitor of cholinesterases, which are enzymes that play crucial roles in neurotransmission. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential applications in pharmacology.
This compound functions primarily as a cholinesterase inhibitor . Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the hydroxyl group and the methyl phenyl moiety enhances its binding affinity to the active sites of cholinesterases. Molecular docking studies have indicated that the compound occupies critical binding pockets within these enzymes, facilitating effective inhibition.
Efficacy in Biological Studies
Research findings highlight the potency of this compound as a cholinesterase inhibitor. The following table summarizes key findings from various studies:
| Study Reference | Inhibition Type | IC50 Value (µM) | Enzyme Targeted |
|---|---|---|---|
| AChE | 38.98 | Acetylcholinesterase | |
| BChE | 1.60 | Butyrylcholinesterase | |
| Mixed Inhibition | 89.7 | Both AChE and BChE |
These values indicate that this compound exhibits significant inhibitory effects on both AChE and BChE, with a stronger preference for BChE in some derivatives.
Case Studies
- Toxicity Studies : A study involving adult male rats assessed the toxicity of a mixture containing this compound. Results indicated varying degrees of toxicity, emphasizing the need for careful evaluation in potential therapeutic applications .
- Cytotoxicity Assessment : In vitro studies on HepG2 cells demonstrated mild cytotoxicity associated with certain derivatives of this compound. The calculated selectivity indexes suggest that while some derivatives are effective inhibitors, they also possess cytotoxic properties that require further optimization .
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its inhibitory activity against cholinesterases. Notable findings include:
- Enantiomeric Selectivity : Different enantiomers of carbamates exhibited varying degrees of potency against AChE and BChE, with specific configurations demonstrating superior inhibition .
- Potential Therapeutic Applications : Given its cholinesterase inhibitory action, this compound shows promise for treating conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent .
Q & A
Q. What are the established methods for synthesizing Methyl N-hydroxy-2-methylphenylcarbamate, and what reaction conditions optimize yield?
The compound is synthesized via carbamate formation using (N)-(2-methylphenyl)hydroxylamine, methyl chloroformate, and sodium bicarbonate in dichloromethane at 0°C for 2 hours. Post-reaction, the mixture is filtered, distilled under vacuum, and recrystallized from petroleum ether to obtain pure crystals. Key parameters include maintaining low temperatures to minimize side reactions and using HPLC for reaction monitoring .
Q. How is the structural characterization of this compound validated?
X-ray crystallography reveals three independent molecules in the asymmetric unit, interconnected via O–H⋯O hydrogen bonds forming a 15-membered ring (graph set R₃³(15)). Dihedral angles between the phenyl ring and amide moiety (70.56–75.16°) and intermolecular hydrogen bonding are critical for stability. Complementary techniques like FT-IR confirm functional groups (e.g., N–H, C=O stretches) .
Q. Which analytical techniques ensure purity and compliance with pharmacopeial standards?
High-performance liquid chromatography (HPLC) is used to monitor reaction progress and quantify impurities. Pharmacopeial guidelines (e.g., USP) recommend limits for individual impurities (≤0.1%) and total impurities (≤0.5%). Spectroscopic methods (FT-IR, NMR) and mass spectrometry validate molecular identity, while crystallography ensures structural integrity .
Advanced Research Questions
Q. What catalytic systems enhance the efficiency of carbamate synthesis?
Zn/Al/Ce mixed oxides derived from hydrotalcite precursors demonstrate high activity for carbamate synthesis. These catalysts provide Lewis acid sites (Zn²⁺, Ce³⁺) that activate carbonyl groups, improving reaction rates. Comparative studies show Ce-doped catalysts increase yields by 15–20% under mild conditions (80°C, 4 hours) .
Q. How do computational methods elucidate electronic properties and reactivity?
Density functional theory (DFT) analyses, including Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP), reveal charge distribution and reactive sites. HOMO-LUMO gaps (~4.5 eV) indicate stability, while MEP maps highlight nucleophilic regions (amide oxygen) for hydrogen bonding. Docking studies predict interactions with biological targets (e.g., fungicidal enzymes) .
Q. How can contradictions in impurity profiles across synthesis routes be resolved?
Discrepancies arise from varying reaction conditions (e.g., solvent polarity, temperature). To resolve these, use orthogonal analytical methods:
Q. What role do intermolecular interactions play in crystallization and stability?
The crystal lattice stability is governed by O–H⋯O hydrogen bonds (2.7–3.0 Å) and π-π stacking (3.8–4.2 Å). These interactions influence solubility and thermal stability (decomposition >200°C). Modifying substituents (e.g., electron-donating groups) alters packing efficiency, as seen in derivatives with varied phenyl ring orientations .
Q. How can structure-activity relationships (SAR) guide fungicidal derivative design?
this compound is a precursor to Pyraclostrobin, a strobilurin fungicide. SAR studies show:
- Methoxy group position affects binding to mitochondrial cytochrome bc₁ complex.
- Hydroxylamine moiety enhances redox activity, critical for fungal inhibition. Derivatives are tested via in vitro bioassays (e.g., mycelial growth inhibition) and computational docking to optimize steric and electronic complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
